tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-6-7-9-13-8(2)10(17-9)14-11(15)16-12(3,4)5/h6-7H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEWTPGBTKRNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-Methyl-2-Propyl-1,3-Thiazole Core
The synthesis of the substituted thiazole ring typically begins with the reaction of 1-methylthiourea with an appropriate α-haloketone or diketone precursor to form the thiazole nucleus.
-
- 1-Methylthiourea
- 1-Chloropropan-2-one (for the propyl substituent at position 2)
-
- Condensation of 1-methylthiourea with 1-chloropropan-2-one yields N,4-dimethylthiazol-2-amine as an off-white solid with an 88% yield.
- The reaction is typically carried out under reflux or controlled heating to promote cyclization.
Protection of the Amino Group as tert-Butyl Carbamate
To prevent interference of the amino group in subsequent functionalization steps, it is protected as a tert-butyl carbamate.
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- Di-tert-butyl dicarbonate (Boc_2O)
- Base (such as pyridine or triethylamine)
-
- The N,4-dimethylthiazol-2-amine is reacted with di-tert-butyl dicarbonate at room temperature for approximately 8 hours.
- After completion, the reaction mixture is washed sequentially with 5% aqueous HCl, saturated sodium bicarbonate solution, and brine, then dried over magnesium sulfate.
- The product, tert-butyl methyl(4-methylthiazol-2-yl)carbamate, is obtained by recrystallization from hexane with a 93% yield as a white solid.
Alkylation at the 5-Position of the Thiazole Ring
The 5-position of the thiazole ring is functionalized to introduce the propyl side chain.
-
- The tert-butyl carbamate-protected thiazole is treated with lithium diisopropylamide (LDA) at −78 °C to generate a carbanion at position 5.
- Subsequent addition of the appropriate aldehyde (e.g., propanal for the propyl group) leads to alkylation at the 5-position, forming a hydroxyalkyl intermediate.
-
- After reaction completion, the mixture is quenched with water and acidified.
- The product is extracted with chloroform, washed, dried, and purified by column chromatography.
Oxidation to the Corresponding Ketone (Pentanoyl Derivative)
The hydroxyalkyl intermediate is oxidized to the corresponding ketone to yield the pentanoyl derivative at the 5-position.
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- Manganese dioxide (MnO_2) is commonly used for selective oxidation of the hydroxy group to a ketone.
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- The oxidation is carried out at room temperature or slightly elevated temperatures until completion.
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- tert-Butyl methyl(4-methyl-5-pentanoylthiazol-2-yl)carbamate is obtained with high purity.
Summary Table of Key Synthetic Steps
| Step | Reaction Description | Reagents/Conditions | Product Yield (%) | Key Characterization Data |
|---|---|---|---|---|
| 1 | Condensation to form N,4-dimethylthiazol-2-amine | 1-methylthiourea + 1-chloropropan-2-one | 88 | ^1H NMR δ 2.96, 6.06 |
| 2 | Boc protection of amino group | Di-tert-butyl dicarbonate, rt, 8 h | 93 | ^1H NMR δ 1.59 (tBu), ^13C NMR |
| 3 | Alkylation at 5-position with propanal | LDA, −78 °C, then propanal | Good | ^1H NMR shows hydroxyalkyl signals |
| 4 | Oxidation of hydroxyalkyl to ketone | MnO_2, rt | High | ^13C NMR δ 193.78 (C=O), HR-MS |
Research Findings and Notes
- The amino group protection as a tert-butyl carbamate is critical to prevent side reactions during alkylation and oxidation steps.
- LDA-mediated deprotonation at the 5-position allows selective functionalization, enabling introduction of various alkyl chains by choice of aldehyde.
- Oxidation with MnO_2 is mild and selective, preserving the integrity of the thiazole ring and the carbamate group.
- The described synthetic route is versatile and can be adapted to prepare analogues with different alkyl substituents at the 5-position.
- The overall synthetic approach is supported by detailed NMR and HR-MS data, confirming the structure and purity of intermediates and final products.
This detailed preparation method provides a robust framework for synthesizing tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate with high efficiency and purity, suitable for further chemical or pharmaceutical applications.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as a substrate in palladium-mediated coupling reactions. For example:
-
Buchwald–Hartwig amination : The carbamate group facilitates coupling with aryl halides under Pd(OAc)₂/Xantphos catalysis, enabling C–N bond formation.
-
Suzuki–Miyaura coupling : The thiazole ring undergoes cross-coupling with boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in aqueous THF at 80°C.
Optimized Conditions :
| Parameter | Value/Range |
|---|---|
| Catalyst | Pd(OAc)₂ or PdCl₂ |
| Ligand | Xantphos, PPh₃ |
| Temperature | 80–110°C |
| Reaction Time | 12–24 h |
| Yield | 55–88% |
Oxidation
The propyl side chain undergoes oxidation to form ketones or carboxylic acids:
-
MnO₂ oxidation : Converts alcohols to ketones (e.g., intermediate 9 to 10 in ).
-
KMnO₄/CrO₃ : Oxidizes alkyl chains to carboxylic acids under acidic conditions.
Reduction
-
Catalytic hydrogenation : H₂/Pd-C reduces double bonds or nitro groups in substituents.
Nucleophilic Substitution
The carbamate group participates in nucleophilic displacement:
-
Deprotection : Treatment with HCl/dioxane removes the tert-butyloxycarbonyl (Boc) group, yielding free amines .
-
Acylation : Reacts with acetyl chloride or anhydrides to form acetylated derivatives .
Example Reaction :
texttert-butyl carbamate + Ac₂O → Acetylated product (yield: 70–85%)[1]
Microwave-Assisted Cyclization
Under microwave irradiation (140°C, 45 min), the compound forms pyrimidine derivatives when treated with phenylguanidines :
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| 15 (enaminone) | 27a–l (pyrimidine) | 140°C, 45 min, MW | 60–78% |
Friedel–Crafts Acylation
The thiazole ring directs electrophilic substitution:
-
Acetylation : AlCl₃-mediated reaction with acetyl chloride introduces acetyl groups at the 5-position .
Key Data :
Synthetic Utility in Heterocycle Formation
Scientific Research Applications
Antimicrobial Activity
Tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate exhibits significant antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth and have been studied for their efficacy against various pathogens. Studies indicate that modifications in thiazole structures can enhance their antibacterial activity, making this compound a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Research has shown that thiazole derivatives can modulate inflammatory responses. This compound may serve as a lead compound for anti-inflammatory drug development. Its potential to interfere with inflammatory mediators positions it as a valuable compound in treating inflammatory diseases .
Cancer Research
The compound's structural characteristics suggest potential applications in cancer therapy. Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The unique substitution patterns in this compound may enhance its selectivity towards cancerous cells while minimizing effects on normal cells .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available thiazole derivatives. A common method includes the reaction of 4-methylthiazole with tert-butyl isocyanate under controlled conditions to yield the desired carbamate. The reaction conditions generally include:
| Reagent | Amount | Condition |
|---|---|---|
| 4-Methylthiazole | 5 g | Room temperature |
| Tert-butyl isocyanate | Stoichiometric | Stirred for 1.5 hr |
| Solvent (e.g., tert-butyl alcohol) | 125 mL | Heated to 95°C |
The yield of this reaction can reach up to 78%, with purification achieved through silica gel chromatography .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound demonstrated notable inhibition against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .
Case Study: Anti-inflammatory Mechanism
In vitro studies showed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound may act through pathways involved in the immune response modulation .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to carbamate derivatives with variations in heterocyclic cores, substituents, and stereochemistry. Key examples include:
Table 1: Comparison of Structural Features and Properties
*Estimated LogP for the target compound based on alkyl substituents.
Stereochemical and Conformational Considerations
- Stereoisomerism : Cyclopentyl and piperidine carbamates (e.g., CAS 154737-89-0 and CAS 1523530-57-5 ) often exhibit stereoisomerism, influencing binding affinity in drug-receptor interactions. The target compound’s thiazole ring lacks stereocenters, simplifying synthesis but limiting stereochemical modulation.
Biological Activity
Tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate is a synthetic organic compound belonging to the carbamate class, characterized by a thiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C₁₂H₁₈N₂O₂S
- CAS Number: 1797012-32-8
- SMILES: CCCC1=NC(=C(S1)NC(=O)OC(C)(C)C)C
The biological activity of this compound is primarily attributed to its structural components:
- Thiazole Ring: This moiety can interact with various enzymes and receptors, modulating their activity.
- Carbamate Group: Capable of forming covalent bonds with nucleophilic residues in proteins, influencing enzymatic functions.
The compound's mechanism involves the inhibition or activation of specific biological pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that compounds containing thiazole rings have shown promise as enzyme inhibitors. For instance, similar thiazole derivatives have been studied for their ability to inhibit HSET (KIFC1), a mitotic kinesin implicated in cancer cell proliferation. The inhibition of such enzymes can lead to disrupted cellular processes and potential therapeutic effects against cancer .
Antimicrobial Properties
This compound has been explored for its antimicrobial properties. Studies suggest that thiazole derivatives can exhibit significant antibacterial and antifungal activities, potentially offering new avenues for treating infections .
Anti-inflammatory Effects
The compound is also being investigated for anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate?
- Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate with functionalized thiazole derivatives. Key parameters include solvent choice (e.g., 1,4-dioxane or THF), catalysts (e.g., triethylamine, pyridine), and temperature control (0–90°C). Reaction times range from 0.75 to 24 hours, depending on steric and electronic effects .
- Example Conditions :
| Solvent | Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| THF | Pyridine | 0–25 | 0.75 | 85–90 |
| 1,4-Dioxane | Triethylamine | 90 | 1 | 78–82 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm regiochemistry and stereochemistry. Mass spectrometry (MS) validates molecular weight, while HPLC assesses purity (>95% recommended for reproducibility). For crystalline derivatives, X-ray crystallography can resolve spatial arrangements of functional groups (e.g., tert-butyl and thiazole moieties) .
Q. What safety protocols are essential for handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at room temperature, away from strong acids/oxidizers .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict reactivity and stability of this carbamate derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Reaction Path Search : Quantum chemical simulations (e.g., using Gaussian or ORCA) model intermediates and transition states for carbamate bond cleavage or thiazole ring modifications .
- Solvent Effects : COSMO-RS simulations predict solubility and solvation energies in polar/non-polar media .
Q. What experimental design strategies optimize reaction yields while minimizing side products?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary factors (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to identify optimal conditions. For example:
- Central Composite Design : Test 3–5 levels of temperature (50–100°C), catalyst concentration (1–5 mol%), and solvent polarity (THF vs. DMSO).
- ANOVA Analysis : Statistically validate significant factors affecting yield and selectivity .
Q. How can researchers resolve contradictions in reported catalytic activity data for similar carbamate-thiazole systems?
- Methodological Answer :
- Control Experiments : Replicate studies under identical conditions (solvent purity, inert atmosphere).
- In-situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates.
- Meta-Analysis : Compare datasets across studies using multivariate regression to isolate variables (e.g., ligand electronic effects, steric bulk) .
Q. What role does the tert-butyl group play in modulating the compound’s biological or catalytic activity?
- Methodological Answer :
- Steric Shielding : The tert-butyl group protects the carbamate moiety from hydrolysis, enhancing stability in aqueous media.
- Thermodynamic Studies : Measure activation energies for carbamate decomposition with/without tert-butyl substitution via TGA/DSC .
- Biological Assays : Compare IC50 values of tert-butyl derivatives vs. methyl/ethyl analogs in enzyme inhibition studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across different solvent systems?
- Methodological Answer :
- Standardized Protocols : Use USP <911> guidelines for solubility testing.
- Hansen Solubility Parameters : Calculate HSPs to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces.
- Cross-Validation : Compare experimental data with COSMO-RS predictions to identify outliers .
Tables for Key Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
